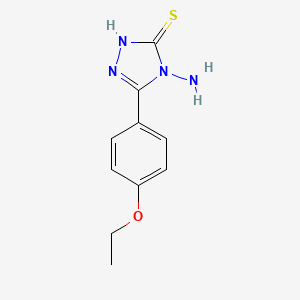

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable acid catalyst to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, participating in reactions with alkyl halides, acyl chlorides, and other electrophiles.

Reaction with Alkyl Halides

In the presence of a base (e.g., Cs₂CO₃), the thiol group forms thiolate ions (S⁻), which react with alkyl halides to produce thioethers. For example:

Example Reaction:

text4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → 3-(Alkylthio)-4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole

Conditions: Ethanol, room temperature, 1 hour .

Yield: 62–79% for analogous triazole thioethers .

Thiosemicarbazide Formation

Reaction with arylisothiocyanates (Ar-NCS) produces 1,4-substituted thiosemicarbazides:

textTriazole-3-thiol + Ar-NCS → 1-Aryl-4-(triazolyl)thiosemicarbazide

Key Data:

Condensation Reactions

The amino group undergoes Schiff base formation with aldehydes, enabling the synthesis of azomethine derivatives.

Cyclization Reactions

The amino and thiol groups facilitate heterocyclization to form fused-ring systems.

Formation of Thiadiazole Derivatives

Treatment with thioglycolic acid under acidic conditions leads to cyclization:

textSchiff base + HS-CH₂-COOH → Thiadiazolo[3,2-b]-1,2,4-triazole

Conditions:

Key Observations:

-

Biological Impact: Cyclized derivatives show enhanced antimicrobial activity (MIC = 5–20 µg/mL) .

-

Structural Confirmation: 13C-NMR peaks at δ 165–170 ppm (C=S) .

Salt Formation

The thiol group reacts with bases to form stable salts, enhancing solubility for further reactions.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bridges under mild conditions.

Disulfide Formation

Reaction:

text2 × Triazole-3-thiol → Triazole-3-disulfide

Conditions:

Biological Relevance: Disulfides exhibit reduced antibacterial activity compared to thiols, highlighting the importance of the -SH group .

Acetylation of Amino Group

The amino group reacts with acetylating agents to form acetamide derivatives.

Reaction:

text4-Amino-triazole-3-thiol + (CH₃CO)₂O → 4-Acetamido-triazole-3-thiol

Impact on Bioactivity:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. In particular, studies have shown that triazole compounds can effectively inhibit the growth of various bacterial strains by targeting essential cellular processes. For instance, the compound has been tested against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activity with minimal inhibitory concentrations (MIC) as low as 5.5 µg/mL against drug-resistant strains .

Anticancer Properties

The triazole moiety is known for its potential anticancer effects. Compounds containing the triazole ring have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies suggest that modifications on the triazole scaffold can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It has been reported to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Fungicides

The compound's efficacy as a fungicide has been explored due to its ability to inhibit fungal growth. Triazole derivatives are commonly used in agriculture for their protective effects against fungal pathogens affecting crops. The mechanism typically involves disrupting sterol biosynthesis in fungi, leading to cell membrane instability .

Herbicidal Activity

Furthermore, triazole compounds have been studied for their herbicidal properties. They can inhibit specific metabolic pathways in plants, which can be beneficial for controlling weed populations without harming crops .

Corrosion Inhibitors

Recent studies have highlighted the potential of this compound as a corrosion inhibitor for metals. The compound forms protective films on metal surfaces, thereby reducing oxidation and prolonging the lifespan of metal components in various industrial applications .

Polymer Additives

In materials science, triazole derivatives are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to environmental degradation and increase overall durability .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject for further research.

Actividad Biológica

4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a triazole ring, an amino group, and a thiol group, making it a versatile scaffold for medicinal chemistry. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The molecular formula for this compound is C10H12N4OS with a molecular weight of 236.3 g/mol. The structure includes:

- A triazole ring

- An ethoxy-substituted phenyl group

- A thiol functional group

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. In a study evaluating several derivatives of triazoles, including this compound, the following results were observed:

| Compound | Zone of Inhibition (mm) | Gram-negative Bacteria | Gram-positive Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4c | 4.30 | E. coli | B. subtilis | A. niger |

| 4.4d | 7.50 | E. coli | S. aureus | C. albicans |

| 4.4g | 8.00 | E. coli | B. subtilis | A. niger |

These results indicate that derivatives containing the triazole core exhibit varying degrees of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Recent studies have also investigated the potential anticancer effects of triazole derivatives. For instance, in vitro cytotoxicity tests against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) revealed that many derivatives exhibited low cytotoxicity towards normal cell lines while showing promising activity against tumor cells.

The IC50 values for various synthesized compounds were generally above 100 µM, indicating selective toxicity towards cancer cells without adversely affecting normal cells . This selectivity is crucial for developing safer therapeutic agents.

Antioxidant Activity

The antioxidant properties of triazole derivatives are another area of research interest. Compounds with thiol groups are known to scavenge free radicals effectively, contributing to their potential as antioxidant agents. Studies have shown that these compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

A notable study synthesized a series of triazole derivatives and evaluated their biological activities comprehensively:

- Synthesis : Various aryl aldehydes were reacted with triazole thiol derivatives under specific conditions.

- Evaluation : The synthesized compounds were tested for antimicrobial and anticancer activities using established protocols.

- Findings : Several compounds exhibited significant antimicrobial effects and low cytotoxicity against normal cells while being effective against cancer cell lines.

Propiedades

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-7(4-6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCKNRBDYPLFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.